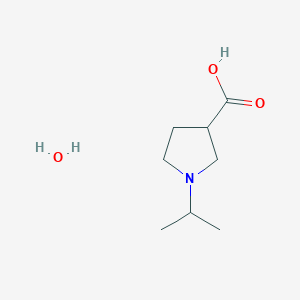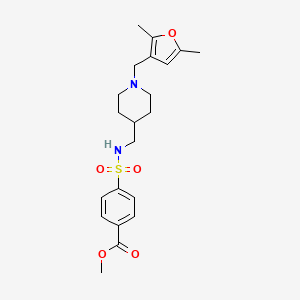
2-Iodo-4,5-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4,5-dimethylbenzoic acid is a chemical compound with the empirical formula C9H9IO2 . It has a molecular weight of 276.07 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, an iodine atom, and a carboxylic acid group . The SMILES string representation of the molecule isCc1cc(I)c(cc1C)C(O)=O . Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 203-206 °C . Its molecular weight is 276.07 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- 2-Iodo-4,5-dimethylbenzoic acid serves as a key intermediate in various chemical syntheses. One notable application is in the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid, where it undergoes several chemical transformations, including condensation, cyclization, and oxidation. This process has been characterized using techniques like Fourier Transform Infrared Spectroscopy (FT-IR) and Magnetic Resonance Spectroscopy (1H NMR) (Lin, 2013).
Intermediate for Pharmacological Agents
- It also plays a role in the preparation of pharmacological agents. For instance, its derivative, 3,4-dimethyl-2-iodobenzoic acid, is used as a key intermediate in producing vadimezana, a vascular disrupting agent. The synthesis process involves several steps, including glyoxylic acid treatment, chlorination, oximation, and cyclization, indicating its complex role in pharmaceutical chemistry (Shaojie, 2011).
Palladium-Catalyzed Carbonylation
- In the field of macrolide synthesis, this compound derivatives are used in palladium-catalyzed carbonylation reactions. This method provides a general and convenient approach for synthesizing orsellinic acid moieties, crucial components in various macrolide structures (Takahashi et al., 1980).
Antitumor Activity and Cell Death Induction
- Research has shown that iodine contrast agents related to this compound, like 2,3,5-triiodobenzoic acid (TIBA), can induce cell death in tumor cells. These agents increase reactive oxygen species, leading to apoptosis in various cancer cell lines. This discovery opens potential applications in cancer treatment and understanding the subcellular mechanisms of such compounds (Silva de Abreu & Fernandes, 2021).
Steric Effects and Molecular Structure
- In the study of molecular structures, derivatives of this compound, such as 2,3-dimethylbenzoic acid, are used to understand steric effects and the inhibition of resonance in benzene derivatives. These studies utilize techniques like X-ray diffraction and ab initio calculations to analyze molecular conformation and how crystal forces affect it (Císařová et al., 2000).
Rare Earth Complexes
- The compound is also involved in forming rare earth complexes, particularly in combination with other compounds like 5,5′-dimethyl-2,2′-bipyridine. These complexes have been studied for their structural characteristics and thermal properties, offering insights into rare earth chemistry (Zhu, Ren, & Zhang, 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodo-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPYLBURWVNVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35149-23-6 |
Source


|
| Record name | 35149-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)





![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)







